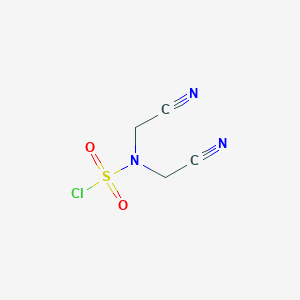
Bis(cyanomethyl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyanomethyl)sulfamoyl chloride: is an organic compound with the molecular formula C₄H₄ClN₃O₂S It is a sulfamoyl chloride derivative, characterized by the presence of two cyanomethyl groups attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(cyanomethyl)sulfamoyl chloride typically involves the reaction of sulfamoyl chloride with cyanomethylating agents under controlled conditions. One common method includes the reaction of sulfamoyl chloride with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Bis(cyanomethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The cyanomethyl groups can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonamide and cyanomethyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures, inert atmosphere
Major Products:
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters
Addition Products: Various carbon-carbon and carbon-heteroatom bonded compounds
Scientific Research Applications
Chemistry: Bis(cyanomethyl)sulfamoyl chloride is used as a reagent in organic synthesis for the introduction of sulfamoyl and cyanomethyl groups into target molecules. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfamoyl or cyanomethyl groups.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of bis(cyanomethyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing for the formation of various substitution and addition products. The cyanomethyl groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of diverse chemical structures.
Comparison with Similar Compounds
Sulfamoyl Chloride: A simpler analog without the cyanomethyl groups, used in similar substitution reactions.
Cyanomethyl Chloride: Contains only the cyanomethyl group, used in addition reactions.
Bis(chloromethyl)sulfamoyl Chloride: Similar structure but with chloromethyl groups instead of cyanomethyl groups.
Uniqueness: Bis(cyanomethyl)sulfamoyl chloride is unique due to the presence of both sulfamoyl and cyanomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Properties
Molecular Formula |
C4H4ClN3O2S |
|---|---|
Molecular Weight |
193.61 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H4ClN3O2S/c5-11(9,10)8(3-1-6)4-2-7/h3-4H2 |
InChI Key |
MKDHWASVMFSMPM-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)N(CC#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















